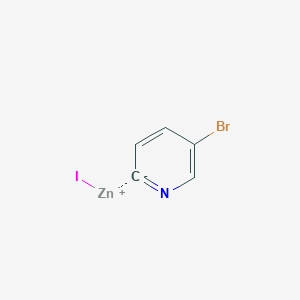
(5-Bromopyridin-2-yl)zinc iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-2-yl)zinc iodide is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
(5-Bromopyridin-2-yl)zinc iodide can be synthesized through the reaction of 5-bromo-2-iodopyridine with active zinc in tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving 5-bromo-2-iodopyridine in tetrahydrofuran.
- Adding active zinc to the solution.
- Stirring the mixture at room temperature until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(5-Bromopyridin-2-yl)zinc iodide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in halogen/trifluoromethyl displacement reactions .
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and various halides.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
(5-Bromopyridin-2-yl)zinc iodide has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of heterocyclic compounds and natural products.
Biology: The compound aids in the development of biologically active molecules, including potential drug candidates.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action for (5-Bromopyridin-2-yl)zinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with a palladium catalyst to form a carbon-carbon bond. This process typically follows these steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the catalyst.
相似化合物的比较
Similar Compounds
5-Bromo-2-iodopyridine: Used as a precursor in the synthesis of (5-Bromopyridin-2-yl)zinc iodide.
5-Bromopyridyl-2-magnesium chloride: Another organometallic reagent used in similar cross-coupling reactions.
5-Bromo-2-(trifluoromethyl)pyridine: Utilized in halogen/trifluoromethyl displacement reactions.
Uniqueness
This compound is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its versatility in various cross-coupling reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .
属性
IUPAC Name |
5-bromo-2H-pyridin-2-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.HI.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRBMYOKLHPUOX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)Br.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














